6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at the 6-position, a phenyl group at the 1-position, and a piperidin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization of appropriate hydrazine derivatives with 3-aminopyrazole under acidic conditions.
Introduction of the methylsulfanyl group: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine intermediate with a thiol reagent such as methylthiol.
Attachment of the phenyl group: This can be done via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrazolo[3,4-d]pyrimidine intermediate.
Incorporation of the piperidin-1-yl group: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine intermediate with piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.
Substitution: The halogenated intermediates in the synthesis can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, methylthiol, phenylboronic acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, apoptosis, and cell cycle progression.
Chemical Biology: It serves as a tool compound to study the role of specific kinases in various biological pathways.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in cancer treatment due to its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with an additional triazole ring, which can enhance their kinase inhibitory activity.
Uniqueness
6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which confers high selectivity and potency as a CDK2 inhibitor. The presence of the methylsulfanyl group enhances its binding affinity to the kinase, while the piperidin-1-yl group improves its pharmacokinetic properties .
Properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-23-17-19-15(21-10-6-3-7-11-21)14-12-18-22(16(14)20-17)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLTFGCYAKUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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